molecular formula C14H13F3N4O B2621417 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 383148-44-5

5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No.: B2621417
CAS No.: 383148-44-5
M. Wt: 310.28
InChI Key: YJBTVPYTSFFOTG-UHFFFAOYSA-N
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Description

5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a triazine derivative characterized by a morpholine substituent at the 5-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine moiety may improve solubility and bioavailability. Potential applications of such compounds span pharmaceuticals (e.g., antimicrobial agents) and agrochemicals, though specific studies on this compound remain unreported in the provided sources.

Properties

IUPAC Name

4-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-13(21-6-8-22-9-7-21)18-12(20-19-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBTVPYTSFFOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H16F3N5
  • Molecular Weight : 321.32 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

  • Inhibition of Topoisomerase IIα : The compound has shown promise in inhibiting topoisomerase IIα, which is vital for DNA unwinding during replication. In vitro studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
  • Cytotoxicity Screening : In the NCI-60 cell line screening, compounds with bicyclic substituents similar to 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine showed significant cytotoxicity, indicating a potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been linked to enhanced biological activity. The fluorine atoms contribute to increased lipophilicity and potential interactions with target proteins .

CompoundIC50 (nM)Target
5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazineTBDTopoisomerase IIα
Compound A59.24EGFR
Compound B70.3EGFR

Case Studies

  • Preclinical Development : A study focused on optimizing triazine derivatives revealed that modifications at specific positions led to increased binding affinity to topoisomerase IIα and enhanced cytotoxicity against cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds can effectively bind to the ATP binding site of topoisomerase IIα, providing insights into their mechanism of action .

Scientific Research Applications

Anticancer Properties
Research has indicated that compounds related to 1,2,4-triazines exhibit notable anticancer properties. For instance, a series of novel 5-substituted triazinyl compounds demonstrated cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. The compounds showed IC50 values below 100 μM, indicating effective inhibition of cell proliferation and induction of apoptosis in these cancer cell lines .

Antimicrobial Activity
The triazine derivatives have also been explored for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from triazines have been suggested as potential candidates for developing new antibiotics due to their efficacy against resistant bacterial strains .

Therapeutic Applications

Antiviral Activity
Emerging research highlights the antiviral potential of triazine derivatives. These compounds have shown effectiveness against various viral infections, suggesting their role as antiviral agents in future therapeutic developments. The mechanisms by which these compounds exert their effects are an area of active investigation .

Neuroprotective Effects
Some studies suggest that triazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. This aspect is being explored through various experimental models to understand the underlying mechanisms and efficacy in protecting neuronal cells from damage .

Case Studies and Research Findings

Study Objective Findings
Study on cytotoxic activity Evaluate anticancer activitySignificant cytotoxicity against HCT-116 and HeLa cell lines with IC50 < 100 μM
Antimicrobial study Test antibacterial propertiesEffective against Mycobacterium smegmatis with low MIC values
Neuroprotective study Investigate neuroprotective effectsPotential benefits in preventing neuronal damage in vitro

Chemical Reactions Analysis

Substitution Reactions at the Triazine Ring

The 1,2,4-triazine core is electron-deficient, making it susceptible to nucleophilic substitution. The trifluoromethyl group enhances this reactivity by further polarizing the ring.

Key Reactions:

  • Nucleophilic Aromatic Substitution (NAS):
    The chlorine atom at position 5 (if present in precursor compounds) is typically replaced by morpholine during synthesis. For example, the reaction of cyanuric chloride derivatives with morpholine under basic conditions yields morpholino-substituted triazines .

    Reagent/ConditionsProductReference
    Morpholine, K₂CO₃, DMF, 80°C5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
  • Amination:
    Reaction with primary or secondary amines can lead to further substitution. For instance, treatment with p-toluidine replaces leaving groups (e.g., chloride) on the triazine ring.

Functionalization of the Morpholine Group

The morpholine moiety can participate in alkylation or acylation reactions.

Key Reactions:

  • Alkylation:
    The tertiary amine in morpholine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

    Reagent/ConditionsProductReference
    MeI, KOH, EtOH, RefluxN-Methylmorpholinium derivative
  • Acylation:
    Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

Reactivity of the Trifluoromethyl Group

The CF₃ group is generally stable but can influence adjacent positions via inductive effects.

Key Reactions:

  • Electrophilic Aromatic Substitution (EAS):
    The CF₃ group deactivates the ring, directing electrophiles to meta positions. Nitration or sulfonation requires harsh conditions .

    Reagent/ConditionsProductReference
    HNO₃, H₂SO₄, 100°CNitro-substituted derivative (meta)
  • Radical Reactions:
    Under UV light, CF₃ can participate in radical chain reactions, though this is less common in triazines .

Cyclization and Heterocycle Formation

The triazine ring serves as a scaffold for constructing fused heterocycles.

Key Reactions:

  • Cyclocondensation with Hydrazines:
    Reaction with hydrazine derivatives forms triazolotriazines, as seen in related compounds .

    Reagent/ConditionsProductReference
    Hydrazine hydrate, EtOH, Reflux Triazolo[5,1-c] triazine
  • Ring Expansion:
    Treatment with diethyl oxalate in THF produces fused pyrimidinone derivatives .

Oxidation and Reduction

The triazine ring is resistant to oxidation, but substituents like morpholine can undergo transformations.

Key Reactions:

  • Oxidation of Morpholine:
    Strong oxidizers (e.g., KMnO₄) convert morpholine to morpholine N-oxide, though this is rare under mild conditions .

  • Reduction of Triazine:
    Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine, but this disrupts aromaticity and is seldom reported .

Comparison with Similar Compounds

Key Observations :

  • The morpholine group in the target compound distinguishes it from sulfur- or amino-substituted analogs, likely affecting solubility and pharmacokinetics.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Fluorinated triazines (e.g., compound 9) exhibit high melting points (>200°C) due to strong intermolecular interactions .
  • Solubility : Morpholine derivatives generally show improved aqueous solubility compared to sulfanyl or nitro-substituted analogs .
  • Stability : Trifluoromethyl groups resist metabolic degradation, a feature shared across CF₃-containing triazines .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine?

Methodological Answer:
The synthesis typically involves stepwise functionalization of the triazine core. A general protocol includes:

  • Step 1: Reacting trichlorotriazine derivatives with nucleophiles (e.g., morpholine) under inert conditions to substitute chlorine atoms. Triethylamine (Et₃N) is commonly used as a base to neutralize HCl byproducts .
  • Step 2: Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, using Cu-mediated trifluoromethylation agents (e.g., TMSCF₃) .
  • Step 3: Incorporating the phenyl group via Suzuki-Miyaura coupling, employing palladium catalysts and aryl boronic acids .
    Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Optimize solvent systems (e.g., THF or DMF) for solubility and reactivity .

Basic Question: How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular geometry and confirm substituent positions. Challenges include obtaining high-quality crystals via slow evaporation in solvents like dichloromethane/hexane mixtures .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm) and aromatic signals (δ 7.2–7.5 ppm for phenyl). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
    • FT-IR: Detect triazine ring vibrations (1550–1600 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
      Validation: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Question: How can computational methods elucidate the reaction mechanisms for synthesizing this triazine derivative?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for key steps, such as trifluoromethyl group introduction .
  • Transition State Analysis: Identify intermediates and activation barriers using software like Gaussian or ORCA. For example, analyze the stability of Cu-CF₃ intermediates in trifluoromethylation steps .
  • Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst loading) and reduce trial-and-error experimentation .

Advanced Question: How to resolve contradictions in spectral data or crystallographic results for this compound?

Methodological Answer:

  • Data Triangulation: Compare experimental NMR/IR results with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Discrepancies in aromatic proton splitting may indicate conformational flexibility .
  • Crystallographic Refinement: For ambiguous electron density maps, use software like SHELXL to test alternative substituent orientations. Validate with Hirshfeld surface analysis to assess intermolecular interactions .
  • Dynamic NMR: Resolve fluxional behavior (e.g., morpholine ring puckering) by variable-temperature NMR studies .

Advanced Question: What experimental strategies assess the compound’s stability under varying pH, temperature, or light exposure?

Methodological Answer:

  • Forced Degradation Studies:
    • Thermal Stability: Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC. Use C18 columns with acetonitrile/water gradients .
    • Photostability: Expose to UV light (320–400 nm) and track degradation products via LC-MS. Trifluoromethyl groups may hydrolyze to carboxylic acids under acidic conditions .
  • Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Question: How to address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Co-solvent systems (e.g., THF/water) often improve crystal quality .
  • Additive Use: Introduce nucleation agents like ionic liquids or polymers (e.g., PEG) to induce ordered crystal growth .
  • Temperature Gradients: Slow cooling from 50°C to 4°C over 48 hours enhances lattice formation .

Advanced Question: What methodologies optimize the design of derivatives with enhanced bioactivity or physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., electron-withdrawing groups on phenyl) and assay for solubility, logP, and target binding .
  • Factorial Design: Use 2³ factorial experiments to test combinations of reaction time, temperature, and catalyst ratios. Analyze via ANOVA to identify significant factors .
  • High-Throughput Screening: Automate synthesis and testing of 50–100 analogs using robotic platforms, prioritizing candidates with >80% target inhibition .

Advanced Question: How to mitigate hazards when handling reactive intermediates (e.g., trifluoromethylating agents) during synthesis?

Methodological Answer:

  • Process Safety: Conduct calorimetry (e.g., DSC) to identify exothermic risks. Use Schlenk lines for air-sensitive steps and quench excess reagents (e.g., NaHCO₃ for acid scavenging) .
  • Waste Management: Neutralize toxic byproducts (e.g., HF from CF₃ groups) with CaCO₃ slurries before disposal .
  • Personal Protective Equipment (PPE): Use fluoropolymer-coated gloves and fume hoods with HEPA filters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.